2,2',3,6'-Tetrachlorobiphenyl
Overview
Description
Synthesis Analysis
PCBs were manufactured as commercial mixtures but were banned in the 1970s . There is a study that shows bacterial enrichment cultures developed with Baltimore Harbor sediments were found to reductively dechlorinate 2,2’,3,6’-Tetrachlorobiphenyl when incubated in a minimal estuarine medium containing short-chain fatty acids under anaerobic conditions .
Molecular Structure Analysis
The chemical formula of 2,2’,3,6’-Tetrachlorobiphenyl is C12H6Cl4 . The average molecular mass is 291.988 g/mol . The structure of the compound includes two benzene rings with chlorine atoms attached to them .
Chemical Reactions Analysis
2,2’,3,6’-Tetrachlorobiphenyl can undergo various reactions. For example, it can be dechlorinated under certain conditions . More research is needed to fully understand the range of chemical reactions this compound can undergo.
Physical and Chemical Properties Analysis
2,2’,3,6’-Tetrachlorobiphenyl is a solid compound . It appears as oily liquids or solids that are colorless to light yellow . The solubility of the compound is 0.000146 mg/mL at 25°C .
Scientific Research Applications
Density Functional Theory Studies
Density functional theory studies on polychlorinated biphenyls (PCBs) like 2,2',3,6'-Tetrachlorobiphenyl help in understanding their chemical properties. These studies provide insights into ionization potentials, electron affinities, and optimized structures of such compounds (Arulmozhiraja, Fujii, & Morita, 2002).
Membrane Interaction Studies
Research on how this compound interacts with cell membranes reveals its biological impact. These studies, focusing on microbial cells, shed light on the membrane fluidity and cellular fatty acid compositions upon exposure to such compounds (Kim, Lee, & Trevors, 2001).
Degradation Studies
Investigations into the degradation processes of PCBs, including this compound, are crucial for understanding environmental remediation techniques. Studies involving supercritical water and potassium carbonate show the transformation of these compounds into less harmful substances (Akiyama, 2003).
Reactions with Alkali in 2-Aminoethanol Medium
Research on the reactivity of tetrachlorobiphenyls in various chemical environments is essential for understanding their behavior in different mediums. Studies explore how these compounds react with alkali in 2-aminoethanol medium, leading to various derivatives (Gorbunova, Pervova, Saloutin, & Chupakhin, 2020).
Photocatalytic Removal Studies
Exploring methods for removing tetrachlorobiphenyl from environmental matrices is critical. Studies using novel photocatalytic treatment systems demonstrate effective ways to eliminate such pollutants from sludge matrices (Tunçal, Çifçi, & Uslu Orhan, 2015).
Cellular Impact Studies
Investigating the impact of tetrachlorobiphenyl on cellular functions, such as in human leukemia cells, helps in understanding the biological effects of PCBs. Such studies highlight changes in cellular processes and gene expression (Bezdecny, Roth, & Ganey, 2005).
Microbial Degradation Studies
Research on the microbial degradation of PCBs, including the role of specific strains in breaking down these compounds, is vital for bioremediation strategies. Such studies demonstrate the degradation capabilities of various microbial strains (Adebusoye, Ilori, Picardal, & Amund, 2008).
Ligand Synthesis Studies
Exploring the synthesis of compounds with polychlorinated biphenyls for creating materials with unique properties is an area of interest in materials science. Studies on creating materials with low-coordinate phosphorus centers using PCBs contribute to this field (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Biochemical Pathway Elucidation
Elucidating the biochemical pathways involved in the degradation of PCBs, including this compound, aids in understanding their environmental fate. Studies on the specific metabolic pathways and products help in understanding the ecological impact of PCBs (Barriault, Lépine, Mohammadi, Milot, Leberre, & Sylvestre, 2004).
Theoretical Chemistry in Toxicity Analysis
Applying theoretical chemistry to analyze the toxicity of PCBs, including this compound, helps in predicting their environmental and health impacts. Research using molecular descriptors and structure-toxicity relationships provides insights into the toxic nature of these compounds (Eddy, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,2’,3,6’-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,2’,3,6’-Tetrachlorobiphenyl inhibits the basal and circadian expression of the core circadian component PER1 . It achieves this by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Biochemical Pathways
The compound affects the biochemical pathways involving the enzymes: biphenyl dioxygenase (bphA) , dihydrodiol dehydrogenase (bphB) , 2,3-dihydroxybiphenyl dioxygenase (bphC) , and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes are involved in the biodegradation pathway of polychlorinated biphenyls .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,6’-Tetrachlorobiphenyl. As a member of the PCBs, this compound exhibits high persistence and bioaccumulation, leading to long-term environmental presence . Its stability in harsh environmental conditions contributes to its long half-life .
Biochemical Analysis
Biochemical Properties
2,2’,3,6’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for its biotransformation. The interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites . Additionally, 2,2’,3,6’-Tetrachlorobiphenyl can bind to the aryl hydrocarbon receptor, altering the transcription of genes and inducing the expression of hepatic Phase I and Phase II enzymes .
Cellular Effects
2,2’,3,6’-Tetrachlorobiphenyl has profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been shown to affect the cytoplasmic membranes of bacteria like Ralstonia eutropha by decreasing membrane fluidity . In mammalian cells, it can bind to estrogen receptors, impacting cellular proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of 2,2’,3,6’-Tetrachlorobiphenyl involves its binding interactions with biomolecules and enzyme modulation. This compound binds to the aryl hydrocarbon receptor, leading to changes in gene expression, particularly the induction of cytochrome P450 enzymes . These enzymes are responsible for the hydroxylation of 2,2’,3,6’-Tetrachlorobiphenyl, producing various metabolites . Additionally, it can inhibit or activate other enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,6’-Tetrachlorobiphenyl change over time. This compound is relatively stable but can undergo degradation to form hydroxylated metabolites. Long-term exposure to 2,2’,3,6’-Tetrachlorobiphenyl has been shown to cause persistent alterations in cellular function, including changes in membrane fluidity and gene expression . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,2’,3,6’-Tetrachlorobiphenyl vary with different dosages in animal models. At lower doses, it can cause subtle changes in cellular function, while higher doses may lead to toxic or adverse effects. For example, high doses of 2,2’,3,6’-Tetrachlorobiphenyl have been associated with liver damage and other toxic effects in rodents . Threshold effects are also observed, where certain dosages are required to elicit specific biological responses.
Metabolic Pathways
2,2’,3,6’-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes hydroxylate the compound, producing various metabolites that can further undergo conjugation reactions . The metabolic flux and levels of metabolites are influenced by the presence of specific cofactors and the expression levels of the enzymes involved.
Transport and Distribution
Within cells and tissues, 2,2’,3,6’-Tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. It tends to accumulate in lipid-rich tissues due to its hydrophobic nature . The compound can also be transported across cell membranes, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 2,2’,3,6’-Tetrachlorobiphenyl is influenced by its hydrophobic properties and interactions with cellular components. It is primarily found in the cytoplasmic membrane but can also localize to other organelles, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Post-translational modifications and targeting signals may further direct its localization within specific cellular compartments.
Properties
IUPAC Name |
1,2-dichloro-3-(2,6-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-4-2-5-9(14)11(8)7-3-1-6-10(15)12(7)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGLICQCTXWQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866046 | |
Record name | 2,2',3,6'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41464-47-5 | |
Record name | 2,2',3,6'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,6'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,6'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDU8E8184W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2',3,6-Tetrachlorobiphenyl (CB45) interact with enzymes in the body, and what are the downstream effects?
A1: CB45 is primarily metabolized by cytochrome P450 (CYP, P450) monooxygenases, specifically human CYP2B6 and rat CYP2B1. [] These enzymes can metabolize the separated atropisomers of CB45 into various products, including dechlorinated and hydroxylated metabolites. For example, human CYP2B6 is predicted to produce 4'-hydroxy (OH)-CB45 from (aR)-CB45 as a major metabolite. [] Both human CYP2B6 and rat CYP2B1 can also produce di-OH- and dechlorinated OH-metabolites from CB45. [] These metabolic transformations are significant because hydroxylation and dechlorination can alter the toxicity of PCBs. []
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